Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bromomethyl)-1-(4-methylbenzyl)aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 4-methylbenzyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine typically involves the reaction of 1-(4-methylbenzyl)aziridine with a bromomethylating agent. One common method is to use N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS adds to the aziridine ring, forming the desired product.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of microreactors can enhance the efficiency and safety of the bromomethylation process by providing precise temperature and flow rate control.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-1-(4-methylbenzyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form aziridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The aziridine ring can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of aziridine derivatives with various functional groups.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(bromomethyl)-1-(4-methylbenzyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-(4-methylbenzyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(chloromethyl)-1-(4-methylbenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(bromomethyl)-1-benzylaziridine: Similar structure but without the methyl group on the benzyl ring, affecting its steric and electronic properties.
Uniqueness
2-(bromomethyl)-1-(4-methylbenzyl)aziridine is unique due to the presence of both the bromomethyl and 4-methylbenzyl groups, which confer specific reactivity and steric effects. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]- is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula C10H12BrN and a molecular weight of 227.12 g/mol. Its structure features a bromomethyl group and a 4-methylbenzyl substituent, which contribute to its unique reactivity profile. Aziridines are recognized for their ability to form covalent bonds with biological macromolecules, influencing various cellular processes.
Synthesis Methods
Aziridine derivatives can be synthesized through several methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to form the aziridine ring.
- Baldwin Rearrangement : A continuous flow process has been developed for synthesizing aziridines efficiently .
Biological Activity
Research indicates that aziridine derivatives exhibit significant biological activities, including:
- Anticancer Properties : Aziridine compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that aziridine phosphine oxides can inhibit cell viability in HeLa and Ishikawa cells with IC50 values comparable to established anticancer drugs like cisplatin .
- Mechanism of Action : The mechanism often involves the disruption of DNA replication through alkylation reactions, leading to cell cycle arrest and apoptosis. Notably, aziridines can induce S-phase arrest during replication, as observed in specific case studies .
Table 1: IC50 Values of Aziridine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 5 | HeLa | 6.4 |
Compound 5 | Ishikawa | 7.1 |
Compound 7 | HeLa | 10.5 |
Compound 7 | Ishikawa | 10.5 |
Case Studies
- Anticancer Activity : A study evaluated the effects of aziridine phosphine oxides on cancer cell lines. The results indicated significant reductions in cell viability, with notable activity against both HeLa and Ishikawa cells .
- Cell Cycle Disruption : Research demonstrated that specific aziridine compounds caused cell cycle arrest primarily in the S phase, leading to increased apoptosis rates in treated cancer cells .
Interaction with Biological Molecules
Aziridines interact with proteins and nucleic acids through covalent bonding, which can modify protein function or inhibit enzymatic activity. These interactions are crucial for understanding their therapeutic potential and mechanisms of action.
Properties
CAS No. |
156697-63-1 |
---|---|
Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[(4-methylphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrN/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,6-8H2,1H3 |
InChI Key |
HEYMNIGZOOJQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.